An In-Depth Technical Guide to the Chemical Properties of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide
An In-Depth Technical Guide to the Chemical Properties of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide
Introduction
N-(2-chloropyridin-3-yl)-2-nitrobenzamide (CAS No. 1028-86-0) is a synthetically derived organic compound that holds considerable interest for researchers in medicinal chemistry and drug development.[1] Its structure is characterized by three key functional moieties: a 2-chloropyridine ring, a 2-nitrobenzene ring, and an amide linker. This unique combination of pharmacophores makes it a valuable scaffold and a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] The presence of the pyridine and nitroaromatic groups is significant, as these motifs are found in numerous therapeutic agents.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and its potential as a precursor in the development of novel chemical entities.
Section 1: Core Physicochemical Properties
The foundational physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability. The key properties of N-(2-chloropyridin-3-yl)-2-nitrobenzamide are summarized below.
| Property | Value | Source |
| CAS Number | 1028-86-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₈ClN₃O₃ | [3][4][5] |
| Molecular Weight | 277.66 g/mol | [1][5] |
| Melting Point | 157-159 °C | [2] |
| Appearance | Crystalline solid | [2] |
| Purity (Typical) | ≥95% | [4] |
| Topological Polar Surface Area | 87.8 Ų | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
| Predicted pKa | 10.58 ± 0.70 | [3] |
| Storage | Room temperature | [4] |
Section 2: Synthesis and Purification
The reliable synthesis of N-(2-chloropyridin-3-yl)-2-nitrobenzamide is paramount for its application in research. The most direct and widely recognized method is the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride.[1][2]
Primary Synthetic Route: Acylation
This nucleophilic acyl substitution reaction is efficient and proceeds under mild conditions. The choice of an acyl chloride as the electrophile is deliberate; its high reactivity ensures a favorable reaction rate with the nucleophilic amino group of the pyridine derivative. A non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion.[2]
Experimental Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-2-chloropyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.
-
Addition of Acyl Chloride: Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled mixture with continuous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a dilute aqueous HCl solution, a saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Preparation of Key Reagent: 2-Nitrobenzoyl Chloride
The acylating agent is readily prepared from its corresponding carboxylic acid. Using thionyl chloride is a standard laboratory method due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[6][7]
Experimental Protocol:
-
In a fume hood, combine 2-nitrobenzoic acid (1.0 equivalent) with an excess of thionyl chloride (2.0-3.0 equivalents).[8]
-
Heat the mixture under reflux for 2-3 hours until the evolution of gas ceases.[6][8]
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-nitrobenzoyl chloride can often be used in the next step without further purification.[8]
Purification
For most research applications, the crude N-(2-chloropyridin-3-yl)-2-nitrobenzamide requires purification. Recrystallization from a suitable solvent system, such as ethanol/water, or purification via column chromatography on silica gel are effective methods.
Synthetic Workflow Diagram
The overall synthesis can be visualized as a two-stage process, starting from the commercially available 2-nitrobenzoic acid.
Section 3: Spectroscopic and Structural Characterization
While comprehensive peer-reviewed spectral data is not widely published, the structure of the molecule allows for a robust prediction of its characterization profile.[1]
Mass Spectrometry
In tandem mass spectrometry (MS/MS), the most probable fragmentation pathway involves the cleavage of the amide bond, which is the most labile linkage. This would result in two primary fragment ions: the 2-nitrobenzoyl cation and the protonated 3-amino-2-chloropyridine ion. Further fragmentation of the nitro group (loss of NO or NO₂) is also expected.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:
-
N-H Stretching: A sharp peak around 3300-3500 cm⁻¹ from the amide N-H bond.
-
C=O Stretching (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.
-
Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ range.
-
N-O Stretching (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would display distinct signals for the protons on both aromatic rings. The amide proton (N-H) would likely appear as a broad singlet downfield. The protons on the chloropyridine ring and the nitrobenzene ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
-
¹³C NMR: Would show 12 distinct carbon signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically δ > 160 ppm).
X-ray Crystallography
To date, the single-crystal X-ray diffraction data for this compound has not been reported in the scientific literature.[1] Such an analysis would be invaluable, providing definitive confirmation of its three-dimensional structure, including the dihedral angles between the two aromatic rings and details of intermolecular interactions in the solid state.
Section 4: Chemical Reactivity and Derivatization for Drug Discovery
The true value of N-(2-chloropyridin-3-yl)-2-nitrobenzamide in a research context lies in its potential as a chemical scaffold. The functional groups present are not merely structural; they are reactive handles for further chemical modification.[9]
Reduction of the Nitro Group
A key transformation is the reduction of the ortho-nitro group to a primary amine, yielding 2-amino-N-(2-chloropyridin-3-yl)benzamide . This is a critical step, as the resulting aniline derivative is a versatile precursor for a wide range of subsequent reactions.[1][10]
Synthesis of Bioactive Derivatives
The newly formed amino group is a potent nucleophile, enabling the synthesis of diverse compound libraries.
-
Thiourea and Acylurea Derivatives: Reaction of the amino intermediate with various isothiocyanates or isocyanates provides a straightforward route to thiourea and acylurea derivatives, respectively.[1] These moieties are prevalent in many biologically active compounds.
-
Heterocycle Formation: The bifunctional nature of the 2-aminobenzamide intermediate makes it an excellent precursor for forming fused heterocyclic systems, such as quinazolinones, through condensation reactions.[1]
Conclusion
N-(2-chloropyridin-3-yl)-2-nitrobenzamide is a well-defined chemical entity with a straightforward and reliable synthetic pathway. While its own biological profile is not extensively documented, its true utility lies in its role as a versatile intermediate. The strategic placement of its chloro, nitro, and amide functionalities provides multiple avenues for chemical modification, making it an ideal starting point for generating diverse libraries of novel compounds. Its derivatization into aminobenzamides, ureas, and fused heterocyclic systems positions it as a valuable building block for researchers and scientists engaged in the rational design of new therapeutic agents.[1][11]
References
-
PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. Available from: [Link].
-
ChemBK. 2-Nitrobenzoyl chloride - Introduction. Available from: [Link].
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available from: [Link].
- Kadaba, P. K. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE.
-
HDH-Intelligent Technology Inc. N-(2-Chloropyridin-3-yl)-2-nitrobenzamide, min 95%, 1 gram. Available from: [Link].
-
PubChem. 2-Nitrobenzamide. Available from: [Link].
-
ResearchGate. Proposed fragmentation pathways for the major product ions observed in... Available from: [Link].
-
ResearchGate. (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available from: [Link].
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link].
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link].
-
NIST WebBook. 3-Amino-2-chloropyridine. Available from: [Link].
-
NIST WebBook. 3-Amino-2-chloropyridine. Available from: [Link].
-
PubChem. N-(4-chloropyridin-2-yl)-3-methyl-2-nitrobenzamide. Available from: [Link].
-
Capot Chemical. Specifications of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide. Available from: [Link].
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link].
-
Acta Crystallographica Section E. 3-Chloropyridin-2-amine. Available from: [Link].
-
PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available from: [Link].
-
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link].
-
RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available from: [Link].
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link].
Sources
- 1. n-(2-Chloropyridin-3-yl)-2-nitrobenzamide | 1028-86-0 | Benchchem [benchchem.com]
- 2. N-(2-CHLOROPYRIDIN-3-YL)-2-NITROBENZAMIDE | 1028-86-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. capotchem.com [capotchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
